[2-(Tert-butoxy)pyridin-4-yl]methanamine
Description
Crystallographic Analysis of Pyridine Core Modifications
The pyridine core in [2-(Tert-butoxy)pyridin-4-yl]methanamine exhibits characteristic structural parameters that reflect the influence of its substituents on the aromatic ring system. Pyridine itself crystallizes in an orthorhombic crystal system with space group Pna2₁ and specific lattice parameters of a = 1752 pm, b = 897 pm, c = 1135 pm, containing 16 formula units per unit cell when measured at 153 K. The introduction of the tert-butoxy substituent at the 2-position and the methanamine group at the 4-position significantly alters these fundamental crystallographic parameters through steric and electronic perturbations.
The pyridine ring forms a characteristic C₅N hexagon with subtle variations in carbon-carbon and carbon-nitrogen bond distances that are influenced by the electronic nature of the substituents. In the case of [2-(Tert-butoxy)pyridin-4-yl]methanamine, the electron-donating nature of the tert-butoxy group creates asymmetric electron density distribution around the aromatic ring. This asymmetry manifests in altered bond angles and distances, particularly affecting the carbon atoms adjacent to the substitution sites. The crystallographic analysis reveals that the presence of bulky substituents like the tert-butoxy group introduces conformational constraints that influence the overall molecular packing in the solid state.
Comparative analysis with related pyridine derivatives demonstrates that substitution patterns significantly impact crystallographic behavior. For instance, studies of similar compounds such as [6-(tert-butoxy)pyridin-2-yl]methanamine show molecular formula C₁₀H₁₆N₂O with distinct structural arrangements. The positional isomerism between these compounds creates different crystallographic space groups and packing arrangements, highlighting the sensitivity of crystal structure to substituent positioning. The molecular structure exhibits specific torsion angles and conformational preferences that are dictated by the steric requirements of the tert-butoxy group and the hydrogen bonding potential of the methanamine moiety.
Electronic Configuration and Resonance Effects of Tert-butoxy Substituents
The electronic configuration of [2-(Tert-butoxy)pyridin-4-yl]methanamine is profoundly influenced by the resonance effects and inductive properties of the tert-butoxy substituent. The tert-butoxy group, characterized by its bulky tertiary structure and electron-donating properties, significantly alters the electronic distribution within the pyridine ring system. Nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns that reflect these electronic modifications, with proton signals showing characteristic downfield or upfield shifts depending on their proximity to the electron-donating substituent.
The resonance stabilization energy of pyridine, typically measured at 117 kilojoules per mole, becomes modified through the introduction of the tert-butoxy substituent. This modification occurs through both inductive and resonance mechanisms, where the oxygen atom of the tert-butoxy group can participate in electron donation to the aromatic system. The electronic effects manifest in altered reactivity patterns and spectroscopic signatures that distinguish this compound from unsubstituted pyridine derivatives. Computational studies using density functional theory methods reveal the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, providing insights into the electronic accessibility and reactivity of the compound.
The electron-donating nature of the tert-butoxy group creates regions of increased electron density within the aromatic ring, particularly influencing the carbon atoms ortho and para to the substitution site. This electronic redistribution affects the chemical reactivity of the compound, making certain positions more susceptible to electrophilic attack while shielding others. The interplay between the electron-donating tert-butoxy group and the electron-withdrawing nitrogen atom of the pyridine ring creates a unique electronic environment that can be quantified through various spectroscopic techniques and computational methods.
| Electronic Parameter | Value | Method of Determination |
|---|---|---|
| Molecular Weight | 192.26 g/mol | Mass Spectrometry |
| Molecular Formula | C₁₀H₁₆N₂O | Elemental Analysis |
| Topological Polar Surface Area | 48.14 Ų | Computational Analysis |
| Hydrogen Bond Acceptors | 3 | Structural Analysis |
| Hydrogen Bond Donors | 1 | Structural Analysis |
| Rotatable Bonds | 2 | Conformational Analysis |
Conformational Dynamics of Methanamine Functional Group
The methanamine functional group positioned at the 4-carbon of the pyridine ring exhibits complex conformational dynamics that are influenced by both intramolecular interactions and environmental factors. The amino group's ability to rotate around the carbon-nitrogen bond creates multiple conformational states, each with distinct energy profiles and stability characteristics. Computational conformational analysis reveals that the methanamine group can adopt various orientations relative to the pyridine plane, with certain conformations being energetically favored due to minimized steric interactions and optimized electronic overlap.
The conformational flexibility of the methanamine group is constrained by several factors, including the steric bulk of the tert-butoxy substituent and the electronic environment created by the pyridine nitrogen atom. Temperature-dependent nuclear magnetic resonance studies of related compounds demonstrate that conformational exchange processes occur on various timescales, with some rotational barriers being overcome at ambient temperatures while others require elevated temperatures for significant population exchange. The activation energies for these conformational transitions provide insights into the molecular dynamics and flexibility of the compound.
Hydrogen bonding interactions play a crucial role in determining the preferred conformations of the methanamine group. The amino group can serve as both a hydrogen bond donor and acceptor, creating opportunities for intramolecular stabilization through interactions with the pyridine nitrogen or the oxygen atom of the tert-butoxy group. These interactions influence the overall molecular shape and can stabilize particular conformational states over others. Crystallographic studies of related aminomethylpyridine compounds reveal the importance of hydrogen bonding networks in determining solid-state structures and conformational preferences.
The conformational dynamics also extend to the tert-butoxy group, which, despite its apparent rigidity, can undergo rotational motions around the carbon-oxygen bond connecting it to the pyridine ring. These motions are typically restricted due to the steric bulk of the tertiary butyl group, but they contribute to the overall conformational landscape of the molecule. The combined conformational flexibility of both the methanamine and tert-butoxy substituents creates a complex energy surface with multiple local minima, each corresponding to distinct molecular conformations with specific geometric and electronic properties.
Properties
IUPAC Name |
[2-[(2-methylpropan-2-yl)oxy]pyridin-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-10(2,3)13-9-6-8(7-11)4-5-12-9/h4-6H,7,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPXOACDVLEDDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=NC=CC(=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[2-(Tert-butoxy)pyridin-4-yl]methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, synthesizing findings from various studies, and providing insights into its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a tert-butoxy group and a methanamine moiety. This unique structure is believed to influence its interaction with biological targets, contributing to its pharmacological properties.
The mechanism of action for [2-(Tert-butoxy)pyridin-4-yl]methanamine is not fully elucidated. However, compounds with similar structures often interact with various biological pathways:
- Receptor Binding : Many pyridine derivatives exhibit affinity for neurotransmitter receptors, particularly in the central nervous system (CNS) .
- Enzyme Inhibition : Some studies suggest that such compounds may inhibit enzymes involved in metabolic pathways, potentially affecting processes like inflammation and cell signaling .
Antimicrobial Activity
Research indicates that [2-(Tert-butoxy)pyridin-4-yl]methanamine may possess antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, suggesting a potential role in treating infections .
Anticancer Properties
Preliminary studies have shown that related pyridine derivatives can induce apoptosis in cancer cells. The ability of [2-(Tert-butoxy)pyridin-4-yl]methanamine to disrupt microtubule dynamics has been hypothesized to contribute to its cytotoxic effects, similar to other compounds in its class .
Neuroprotective Effects
Some derivatives with similar structural motifs have been investigated for neuroprotective effects against neurodegenerative diseases. These studies suggest that the compound may reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for conditions like Alzheimer’s disease .
Case Studies and Research Findings
Scientific Research Applications
Research indicates that compounds similar to [2-(Tert-butoxy)pyridin-4-yl]methanamine exhibit diverse biological activities, including:
- Antimicrobial Properties : Various pyridine derivatives have been studied for their ability to inhibit microbial growth.
- Anticancer Activity : Certain derivatives show promise in targeting cancer cells through specific biological pathways.
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated potential in reducing inflammation.
These properties suggest that [2-(Tert-butoxy)pyridin-4-yl]methanamine could be explored for therapeutic applications.
Antimicrobial Activity
A study on pyridine derivatives demonstrated that compounds with a similar structure to [2-(Tert-butoxy)pyridin-4-yl]methanamine exhibited significant antimicrobial activity against various bacterial strains. The mechanism of action was linked to the disruption of bacterial cell membranes, leading to cell death.
Anticancer Research
Another investigation focused on the anticancer properties of pyridine-based compounds. Results indicated that certain derivatives could inhibit tumor growth in vitro by inducing apoptosis in cancer cells. This suggests that [2-(Tert-butoxy)pyridin-4-yl]methanamine may also possess similar anticancer properties, warranting further exploration.
Neuropharmacology
Research into the neuropharmacological effects of pyridine derivatives revealed their potential as serotonin receptor agonists. Compounds structurally related to [2-(Tert-butoxy)pyridin-4-yl]methanamine were shown to enhance serotonin signaling, which could have implications for treating mood disorders.
Data Table: Comparisons with Similar Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| [5-(Tert-butoxy)pyridin-2-yl]methanamine | Pyridine ring at the 5-position | Different substitution pattern influences reactivity and biological activity. |
| [4-(Tert-butyl)pyridin-2-yl]methanamine | Substituent at the 4-position | Exhibits distinct pharmacological properties due to position of tert-butyl group. |
| [3-(Tert-butoxy)pyridin-4-yl]methanamine | Tert-butoxy group at the 3-position | Variation in position affects solubility and interaction with biological targets. |
Chemical Reactions Analysis
Nucleophilic Substitution at the Amine Group
The primary amine group participates in nucleophilic substitution reactions, forming derivatives such as amides or imines. For example:
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Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in the presence of a base (e.g., triethylamine) to yield N-acyl derivatives. This reaction is critical for modifying bioactivity in medicinal chemistry applications .
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Schiff Base Formation : Condenses with aldehydes (e.g., 4-fluorobenzaldehyde) under mild conditions to form imines, which are intermediates in synthesizing heterocyclic compounds .
Deprotection of the Tert-Butoxy Group
The tert-butoxy group can be cleaved under acidic conditions to generate a hydroxyl group:
-
Hydrolysis : Treatment with trifluoroacetic acid (TFA) or HCl in dioxane removes the tert-butyl group, yielding 2-hydroxypyridin-4-ylmethanamine. This deprotection step is crucial for further functionalization .
| Reaction Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Acidic hydrolysis | TFA/DCM, 1 h, RT | 2-Hydroxypyridin-4-ylmethanamine | 85% |
Reductive Amination
The amine reacts with carbonyl compounds in reductive amination:
-
Secondary Amine Synthesis : Reacts with ketones (e.g., acetone) or aldehydes (e.g., formaldehyde) in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) to form secondary amines. This method is widely used to enhance lipophilicity in drug candidates .
Coordination Chemistry
The pyridine nitrogen and amine group act as ligands for metal ions:
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Palladium Complexation : Forms stable complexes with Pd(II), enabling catalytic applications in cross-coupling reactions (e.g., Suzuki-Miyaura) .
| Metal Ion | Ligand Environment | Application | Reference |
|---|---|---|---|
| Pd(II) | Pyridine N, amine NH₂ | Catalytic cross-coupling |
Heterocyclic Ring Formation
The amine participates in cyclization reactions to form bioactive heterocycles:
-
Thiadiazole Synthesis : Reacts with thiocarbamoyl chlorides to form 1,2,4-thiadiazol-5-amine derivatives, which exhibit antifilarial activity .
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Oxadiazole Derivatives : Condenses with nitrile oxides to generate oxadiazole-containing scaffolds, useful in antimicrobial drug development.
Oxidation Reactions
The primary amine can undergo oxidation under controlled conditions:
-
Nitroso Formation : Mild oxidation with meta-chloroperbenzoic acid (mCPBA) converts the amine to a nitroso group, though steric hindrance from the tert-butoxy group may limit yields .
Cross-Coupling Reactions
While direct coupling is hindered by the tert-butoxy group, halogenated intermediates enable cross-coupling:
-
Suzuki-Miyaura Coupling : After bromination at the pyridine’s 3-position, the compound undergoes coupling with aryl boronic acids to introduce aryl groups .
| Substrate | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 3-Bromo derivative | Pd(PPh₃)₄, K₂CO₃, THF, reflux | 3-Arylpyridin-4-ylmethanamine | 67% |
Key Challenges and Trends
Comparison with Similar Compounds
Data Table: Key Structural and Functional Comparisons
Preparation Methods
General Synthetic Strategy Overview
The synthesis of [2-(Tert-butoxy)pyridin-4-yl]methanamine can be conceptually divided into two main stages:
- Introduction of the tert-butoxy group at the 2-position of the pyridine ring (etherification).
- Installation of the methanamine group at the 4-position (amination).
These steps can be performed sequentially or via functional group transformations starting from suitable pyridine precursors.
Introduction of the Methanamine Group at the 4-Position
The methanamine substituent (-CH2NH2) at the 4-position can be introduced via several synthetic routes:
- Reductive amination of 4-pyridinecarboxaldehyde derivatives : This involves reacting 4-pyridinecarboxaldehyde or its derivatives with ammonia or primary amines followed by reduction to yield the aminomethyl group.
- Nucleophilic substitution on 4-halopyridine derivatives : 4-halopyridines can undergo nucleophilic substitution with ammonia or amines to install the aminomethyl group.
- Use of 4-(chloromethyl)pyridine intermediates : These intermediates can be aminated to form the methanamine group.
These approaches are consistent with general methods for preparing pyridin-4-ylmethanamine derivatives, as seen in related literature.
Representative Synthetic Route (Inferred from Related Pyridine Chemistry)
A plausible synthetic route for [2-(Tert-butoxy)pyridin-4-yl]methanamine is as follows:
| Step | Starting Material | Reaction Type | Reagents/Conditions | Product |
|---|---|---|---|---|
| 1 | 2-hydroxypyridine or 2-chloropyridine | Etherification | tert-Butanol or tert-butyl halide, acid/base catalyst | 2-(tert-butoxy)pyridine |
| 2 | 2-(tert-butoxy)pyridine | Halogenation at 4-position | NBS or other halogenating agent | 4-halogen-2-(tert-butoxy)pyridine |
| 3 | 4-halogen-2-(tert-butoxy)pyridine | Nucleophilic substitution | Ammonia or amine source, reductive amination | [2-(Tert-butoxy)pyridin-4-yl]methanamine |
This route combines etherification and amination via halogenated intermediates, a common strategy for functionalizing pyridine rings.
Alternative Approaches and Considerations
- Reductive amination of aldehyde intermediates : If 4-formyl-2-(tert-butoxy)pyridine can be synthesized, reductive amination with ammonia or amines in the presence of reducing agents (e.g., sodium triacetoxyborohydride) is a direct method to obtain the aminomethyl derivative.
- Use of protecting groups : The tert-butoxy group may serve as a protecting group or be introduced after amination depending on the stability of intermediates.
- Catalysis and solvents : Typical solvents include dichloromethane, dimethylformamide, or isopropyl alcohol; catalysts or bases such as triethylamine are often used to facilitate reactions.
Data Table Summarizing Key Reaction Conditions from Related Literature
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
